17alpha-Estradiol 3-glucosiduronic acid

Descripción

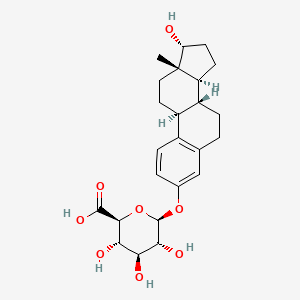

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H32O8 |

|---|---|

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+/m1/s1 |

Clave InChI |

MUOHJTRCBBDUOW-FNUZHIFDSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of 17alpha Estradiol 3 Glucosiduronic Acid

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Superfamily and 17alpha-Estradiol (B195180) 3-Glucosiduronic Acid Formation

The UGT superfamily of enzymes is membrane-bound, primarily located in the endoplasmic reticulum of various tissues, including the liver, which is a major site of steroid metabolism. nih.govyoutube.com These enzymes mediate the transfer of a glucuronic acid moiety from the high-energy donor molecule, uridine diphosphate glucuronic acid (UDPGA), to a lipophilic substrate like 17alpha-estradiol. nih.gov

Specific UGT Isoforms Involved in 17alpha-Estradiol Glucuronidation

Research into the glucuronidation of estradiol (B170435) diastereomers has identified several human UGT isoforms that can conjugate 17alpha-estradiol. These enzymes exhibit significant differences in their activity, regioselectivity (preference for the 3-OH or 17-OH position), and stereoselectivity (preference for the alpha or beta isomer). nih.gov

UGT1A1 is a key enzyme in the metabolism of estrogens. aacrjournals.orgaacrjournals.org It was initially identified as the primary enzyme responsible for the formation of estradiol-3-glucuronide in the human liver. nih.gov Studies using recombinant human UGTs have confirmed that UGT1A1 conjugates estradiol diastereomers, primarily at the 3-hydroxyl (3-OH) position. nih.gov The kinetics of estradiol-3-glucuronidation by UGT1A1 can exhibit complex behavior, including homotropic activation, where the substrate itself can increase the enzyme's activity. nih.gov While UGT1A1 acts on both 17alpha- and 17beta-estradiol, its role is part of a broader metabolic landscape involving multiple enzymes. nih.gov

The UGT2B subfamily of enzymes is considered responsible for the majority of steroid glucuronidation in humans and is expressed in the liver as well as in extrahepatic tissues. oup.comoup.com Members of this family, such as UGT2B4, UGT2B7, and UGT2B17, exclusively conjugate estradiols at the 17-hydroxyl (17-OH) position, demonstrating strict regioselectivity. nih.gov Specifically, UGT2B7 glucuronidates both 17alpha- and 17beta-estradiol, showing a high affinity for 17alpha-estradiol (epiestradiol). nih.gov In contrast, other UGT2B isoforms show high stereoselectivity; for example, UGT2B17 only glucuronidates 17beta-estradiol, while UGT2B4 is specific for 17alpha-estradiol. nih.gov This highlights the specialized roles of UGT2B enzymes in steroid hormone metabolism.

UGT2B10 : UGT2B10 is a recognized functional UGT protein in humans. nih.gov However, its specific activity towards 17alpha-estradiol is less characterized compared to other isoforms.

UGT2B15 : UGT2B15 plays a significant role in the formation of 17alpha-estradiol 3-glucuronide. This isoform glucuronidates both estradiol diastereomers at the 3-OH position. nih.gov Notably, UGT2B15 exhibits a strong preference for 17alpha-estradiol over 17beta-estradiol, making it a key enzyme in the specific pathway leading to the 3-glucuronide conjugate of 17alpha-estradiol. nih.gov UGT2B15 is also known to be involved in androgen metabolism. nih.gov

UGT2B23 : A novel UGT enzyme, UGT2B23, was cloned and characterized from a monkey liver library. nih.gov This enzyme was shown to be active on estrogen metabolites, including estriol (B74026) and 4-hydroxyestrone, with an apparent Michaelis constant (Km) for estriol of 1.6 μM. nih.gov UGT2B23 is expressed in several steroid target tissues, including the prostate, mammary gland, testis, and ovary. nih.gov Its activity on 3alpha-hydroxysteroids suggests it may play a significant role in estrogen catabolism in peripheral tissues. oup.comnih.govoup.com

UGT1A10 : Among the UGT enzymes, UGT1A10 demonstrates particularly high activity in estradiol glucuronidation, mainly at the 3-OH position. nih.gov However, its rate and affinity are significantly higher for 17beta-estradiol compared to 17alpha-estradiol. nih.gov Studies focusing on the enzyme's structure have identified specific amino acid residues, such as phenylalanine 93, as being critical for its interaction with and selectivity towards large estrogen molecules. nih.gov UGT1A10 is considered an extra-hepatic protein. nih.gov

UGT2A1 and UGT2A2 : The human UGT2A isoforms, UGT2A1 and UGT2A2, are notable for their lack of strict regioselectivity. nih.gov They are capable of glucuronidating both 17alpha- and 17beta-estradiol at both the 3-OH and 17-OH positions. nih.gov These isoforms are expressed primarily in the nasal epithelium. nih.govhelsinki.fi The ability to conjugate at either hydroxyl group distinguishes them from the more regioselective UGT1A and UGT2B enzymes. nih.govhelsinki.fi

Regioselectivity and Stereoselectivity of Glucuronidation at C3 Position

The formation of 17alpha-Estradiol 3-glucosiduronic acid is dictated by the specific regioselectivity and stereoselectivity of the UGT enzymes.

Regioselectivity refers to the enzyme's preference for conjugating at a specific position on the steroid molecule. For the formation of the 3-glucosiduronic acid conjugate, the enzyme must target the C3 hydroxyl group.

C3-OH Specificity : UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10, and UGT2B15 primarily catalyze glucuronidation at the 3-OH position of estradiols. nih.gov

C17-OH Specificity : In contrast, UGT1A4, UGT2B4, UGT2B7, and UGT2B17 are highly regioselective for the 17-OH position. nih.gov

Dual Specificity : UGT2A1 and UGT2A2 are unique in their ability to conjugate at both the 3-OH and 17-OH positions. nih.gov

Stereoselectivity refers to the enzyme's preference for one stereoisomer over another. In this context, it is the preference for 17alpha-estradiol (epiestradiol) versus 17beta-estradiol.

Preference for 17alpha-Estradiol : UGT2B15 shows a strong preference for 17alpha-estradiol when catalyzing glucuronidation at the C3 position. nih.gov UGT2B7 and UGT2B4 also show high affinity or specificity for 17alpha-estradiol, but their activity is directed at the C17 position. nih.gov

Preference for 17beta-Estradiol : UGT1A10 has a significantly higher affinity and reaction rate with 17beta-estradiol. nih.gov UGT2B17 is highly stereoselective for 17beta-estradiol, showing no activity towards 17alpha-estradiol. nih.gov

The combination of these enzymatic properties ensures that while multiple pathways exist for estrogen metabolism, the production of this compound is specifically and efficiently catalyzed by a select group of UGTs, most notably UGT2B15. nih.gov

Data Tables

Table 1: Activity of Human UGT Isoforms on 17alpha-Estradiol (Epiestradiol)

| UGT Isoform | Conjugation Site | Relative Activity/Preference for 17alpha-Estradiol | Reference |

|---|---|---|---|

| UGT1A1 | Mainly 3-OH | Conjugates 17alpha-estradiol | nih.gov |

| UGT1A10 | Mainly 3-OH | Lower rate and affinity compared to 17beta-estradiol | nih.gov |

| UGT2A1 | 3-OH and 17-OH | Glucuronidates at both hydroxyl groups | nih.gov |

| UGT2A2 | 3-OH and 17-OH | Glucuronidates at both hydroxyl groups | nih.gov |

| UGT2B4 | 17-OH | Specific for 17alpha-estradiol | nih.gov |

| UGT2B7 | 17-OH | High affinity for 17alpha-estradiol | nih.gov |

| UGT2B15 | 3-OH | Strong preference for 17alpha-estradiol | nih.gov |

| UGT2B17 | --- | Does not glucuronidate 17alpha-estradiol | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 17alpha-Estradiol |

| This compound |

| 17beta-estradiol |

| 2-hydroxyestradiol |

| 4-hydroxyestrone |

| Androsterone |

| Bilirubin |

| Epiestradiol |

| Estradiol |

| Estradiol-3-glucuronide |

| Estriol |

| Estrone (B1671321) |

| Glucuronic acid |

Dependence on UDP-Glucuronic Acid as Co-substrate

The biosynthesis of this compound is fundamentally dependent on the process of glucuronidation, a major Phase II metabolic reaction. wikipedia.org This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are membrane-bound proteins primarily located in the endoplasmic reticulum of cells in various tissues. nih.govyoutube.com The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine diphosphate-glucuronic acid (UDPGA), to an acceptor group on the substrate molecule. nih.govoup.com In the case of 17α-estradiol, a hydroxyl group serves as the site for this conjugation.

The availability of UDPGA is a rate-limiting factor for the glucuronidation process. nih.gov In the liver, the primary source of UDPGA for glucuronidation is believed to be glycogenolysis (the breakdown of glycogen), rather than gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). nih.gov The formation of UDPGA itself is an energy-requiring process, highlighting the metabolic cost of detoxification and elimination pathways. cdnsciencepub.com The entire process renders the lipophilic 17α-estradiol into a more water-soluble, biologically inactive conjugate that can be readily excreted from the body, primarily in urine and bile. nih.govwikipedia.orgwikipedia.org

Tissue-Specific Expression and Activity of UGTs Relevant to this compound

The expression and activity of UGT enzymes are not uniform throughout the body; they exhibit significant tissue-specificity, which dictates the local capacity for estrogen metabolism. frontiersin.org

Hepatic Glucuronidation Mechanisms

The liver is a principal site for steroid hormone metabolism, including the glucuronidation of estrogens. wikipedia.orgnih.gov A multitude of UGT isoforms are expressed in the liver, with specific enzymes demonstrating distinct preferences for the position of conjugation on the estradiol molecule. oup.comnih.gov For 17α-estradiol (also known as epiestradiol), several members of the UGT1A subfamily, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A10, have been shown to catalyze the formation of the 3-glucuronide. researchgate.netresearchgate.net UGT2B15, a member of the UGT2B subfamily, also glucuronidates 17α-estradiol at the 3-OH position with a strong preference. researchgate.net In contrast, other isoforms like UGT2B7 primarily target the 17-OH position. researchgate.netnih.gov This regioselectivity is a critical determinant of the specific glucuronide metabolite that is formed.

Table 1: Human UGT Isoforms Involved in the Glucuronidation of 17α-Estradiol (Epiestradiol)

| UGT Isoform | Primary Conjugation Site on 17α-Estradiol | Key Findings | Reference(s) |

|---|---|---|---|

| UGT1A1 | 3-OH | Conjugates 17α-estradiol mainly at the 3-OH position. | researchgate.netresearchgate.net |

| UGT1A3 | 3-OH | Conjugates 17α-estradiol mainly at the 3-OH position. | researchgate.netresearchgate.net |

| UGT1A4 | 17-OH | Activity is low but uniquely directed toward the 17-OH position. | researchgate.netresearchgate.net |

| UGT1A7 | 3-OH | Conjugates 17α-estradiol mainly at the 3-OH position. | researchgate.netresearchgate.net |

| UGT1A8 | 3-OH | Conjugates 17α-estradiol mainly at the 3-OH position. | researchgate.netresearchgate.net |

| UGT1A10 | 3-OH | Conjugates 17α-estradiol mainly at the 3-OH position. | researchgate.netresearchgate.net |

| UGT2B4 | 17-OH | Specific for 17α-estradiol at the 17-OH position. | researchgate.net |

| UGT2B7 | 17-OH | Glucuronidates both 17α- and 17β-estradiol at the 17-OH position, with high affinity for 17α-estradiol. | researchgate.net |

| UGT2B15 | 3-OH | Glucuronidates both estradiol diastereomers at the 3-OH position, with a strong preference for 17α-estradiol. | researchgate.net |

Extrahepatic Conjugation in Steroid Metabolizing Tissues

While the liver is a major site of glucuronidation, numerous extrahepatic tissues possess the enzymatic machinery to conjugate estrogens, contributing to local hormone inactivation. oup.comnih.gov

The kidney is a significant site of extrahepatic drug and steroid metabolism. nih.gov Human renal tissue is capable of synthesizing estrogen glucuronides, including the formation of estradiol-3-glucuronides in minor quantities. cdnsciencepub.com Studies using human kidney microsomes have demonstrated substantial UGT activity, with the intrinsic clearance for the formation of 17β-estradiol-17-glucuronide being potentially higher than in the liver. nih.gov The specific UGT isoforms responsible for estrogen glucuronidation in the kidney may differ from those in the liver. nih.gov Notably, UGT1A9 is one of the major UGTs expressed in the kidney, alongside various UGT2B isoforms. frontiersin.orgnih.gov

Local estrogen metabolism within hormone-responsive tissues is critical for regulating steroid action.

Mammary Gland: The breast tissue can metabolize estrogens through conjugation pathways, including glucuronidation. nih.gov Members of the UGT1A family and UGT2B7 are known to be active on estrogens within the mammary gland. nih.gov Furthermore, UGT2B15 is highly expressed in this tissue. oup.com The presence of these enzymes allows for the local inactivation of estrogens, which is a potentially protective mechanism against excessive hormonal stimulation. nih.gov

Ovary: Glucuronidation of steroid hormones occurs in the ovary. oup.com The expression of estrogen-metabolizing enzymes is crucial, as local estrogen concentrations play a role in the pathophysiology of ovarian cancer. nih.gov

Prostate: The prostate gland is another steroid-metabolizing tissue where glucuronidation takes place. oup.com High expression of UGT2B15 is found in the prostate, contributing to the metabolism of androgens and estrogens. oup.com The balance of estrogen metabolism in the prostate is considered a factor in the risk of prostate cancer. dtic.milnih.gov

Estrogen synthesis and metabolism are also integral to the male reproductive system.

Testis: The testis, specifically the Leydig cells, can synthesize estrogen. researchgate.net It also expresses UGT enzymes, such as UGT2B15, which are involved in steroid glucuronidation. oup.com The metabolism of estrogens within the testis is relevant to its normal function and in pathologies like testicular germ cell tumors. mdpi.com

Epididymis: The epididymis is a target for estrogens, with high concentrations of estrogen receptors found in the efferent ductules. The function of this tissue is sensitive to estrogen levels, and local metabolism is likely a key regulatory component. researchgate.net Studies on sperm maturation often involve sperm recovered from the cauda epididymis, highlighting the importance of this environment in reproductive biology. nih.gov

Neural Tissue Involvement in Steroid Conjugation

The brain is not only a target for steroid hormones but is also capable of synthesizing and metabolizing them; these locally produced compounds are termed neurosteroids. nih.govnih.gov The process of steroid conjugation, including glucuronidation, is a key part of neurosteroid metabolism and serves to inactivate and eliminate these potent signaling molecules. nih.gov

UDP-glucuronosyltransferases (UGTs) are expressed in the brain, particularly in astrocytes and the endothelial cells that form the blood-brain barrier. frontiersin.orgnih.govtandfonline.com The presence of these enzymes indicates that the brain has the machinery to perform glucuronidation locally. nih.govacs.org Studies have successfully identified and quantified intact steroid glucuronides in mouse brain tissue, confirming that glucuronidation is a significant metabolic pathway for steroids within the central nervous system. acs.orgnih.gov Specifically, estrogen metabolites such as estradiol-3-glucuronide and estradiol-17-glucuronide have been detected in brain tissue homogenates, demonstrating their access to and potential formation within the central nervous system. nih.gov This local conjugation is vital for regulating the levels of active neurosteroids, thereby controlling their physiological effects on neuronal excitability and function. nih.govbiorxiv.org

Deconjugation and Reactivation of Estrogen Glucuronides

While glucuronidation serves to inactivate estrogens and target them for excretion, this process can be reversed through deconjugation, a reaction that reactivates the steroid hormone. This cycle of conjugation and deconjugation is a critical control mechanism for regulating systemic and local estrogen levels.

Role of Beta-Glucuronidase (GUS) in Hydrolysis

The primary enzyme responsible for the deconjugation of estrogen glucuronides is beta-glucuronidase (GUS). nih.govnih.gov This hydrolase enzyme specifically cleaves the glucuronic acid moiety from the estrogen conjugate, liberating the biologically active parent estrogen. nih.govwikipedia.org Tissues that express beta-glucuronidase, such as the mammary gland, can therefore reactivate estrogen conjugates, turning them from inactive precursors into potent hormones. wikipedia.orgwikipedia.org This local reactivation can have significant physiological implications.

Gut Microbial Beta-Glucuronidase (gmGUS) and Enterohepatic Recirculation

A significant pool of beta-glucuronidase activity is found within the gastrointestinal tract, produced by the resident gut microbiota. nih.govnih.gov This collection of microbial genes capable of metabolizing estrogens is known as the "estrobolome". nih.gov Estrogen glucuronides, having been synthesized in the liver, are excreted into the gut via bile. nih.gov Here, gut microbial beta-glucuronidase (gmGUS) can hydrolyze these conjugates. nih.govnih.gov

This deconjugation prevents the immediate fecal excretion of the inactivated estrogen. Instead, the newly liberated, biologically active estrogen can be reabsorbed from the gut mucosa back into the portal vein. nih.govnih.gov This process, known as enterohepatic recirculation, effectively returns the active estrogen to systemic circulation, where it can once again exert its effects on various tissues throughout the body. nih.govnih.gov The activity of the estrobolome is therefore a key modulator of the body's total estrogen load. nih.gov An in-vitro study of 35 human gut microbial GUS enzymes found that 17 were capable of deconjugating estrone-3-glucuronide and 15 could process estradiol-17-glucuronide, highlighting the prevalence and diversity of this function within the gut microbiome. nih.gov

Table 2: Activity of Select Human Gut Microbial GUS Enzymes on Estrogen Glucuronides

| GUS Enzyme Source (Bacterium) | Processed Estrone-3-Glucuronide (E1-3G) | Processed Estradiol-17-Glucuronide (E2-17G) | Reference |

|---|---|---|---|

| Faecalibacterium prausnitzii | Yes | Yes | nih.gov |

| Bacteroides uniformis | Yes | Yes | nih.gov |

| Ruminococcus gnavus | Yes | Yes | nih.govnih.gov |

| Escherichia coli | Yes | Yes | nih.govnih.gov |

| Clostridium sp. | Yes | Yes | nih.gov |

Enzymatic Hydrolysis of Serum and Urinary Conjugates

The analysis of estrogen metabolites in bodily fluids often relies on enzymatic hydrolysis. In laboratory settings, measuring the total concentration of an estrogen in serum or plasma involves treating the sample with a beta-glucuronidase/sulfatase enzyme preparation to cleave all conjugated forms prior to quantification. nih.gov This allows for the measurement of the combined total of conjugated and unconjugated estrogen.

Interestingly, research on the metabolism of 17alpha-estradiol has revealed differences between its conjugates found in serum and those in urine. While the urinary conjugates of 17alpha-estradiol are readily hydrolyzed by enzymatic treatment, the conjugates present in serum are only partially cleaved. nih.gov This suggests that the types of conjugates in circulation may differ from those ultimately excreted. It has been proposed that serum conjugates may undergo deconjugation and subsequent reconjugation before being excreted in the urine, leading to different conjugate profiles in each biofluid. nih.gov The determination of specific glucuronide metabolites, such as estrone-3-glucuronide, in urine is a common method for assessing ovarian function and hormonal status. nih.gov

Biological Roles and Molecular Mechanisms of 17alpha Estradiol 3 Glucosiduronic Acid

Interactions with Estrogen Receptors and Signaling Pathways

The interaction of 17alpha-estradiol (B195180) and its metabolites with estrogen receptors (ERs) is complex and distinct from its more potent isomer, 17beta-estradiol. While direct binding data for 17alpha-estradiol 3-glucosiduronic acid is scarce, the activities of its parent compound provide significant insights.

Affinity and Activity at Nuclear Estrogen Receptors (ERα, ERβ)

17alpha-estradiol exhibits a significantly lower binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, compared to 17beta-estradiol. nih.gov In human breast cancer cells (MCF-7), 17alpha-estradiol was found to bind to the estrogen receptor with a dissociation constant (Kd) of approximately 0.7 nM, which is about one-third the affinity of 17beta-estradiol. nih.gov Despite this reduced affinity, it is capable of translocating the receptor to the nucleus and inducing estrogenic responses, such as the stimulation of progesterone (B1679170) receptor content. nih.gov The estrogenic potency of 17alpha-estradiol is estimated to be about one-tenth that of 17beta-estradiol in this cell line. nih.gov Generally, estrogen glucuronides themselves show a much lower potency in activating estrogen receptors compared to their parent compounds. wikipedia.org Their biological significance in this context often relies on their conversion to the more active aglycone form by β-glucuronidase in target tissues. wikipedia.orgwikipedia.org

Table 1: Comparative Binding Affinity and Potency of Estradiol (B170435) Isomers

| Compound | Receptor Binding Affinity (Relative to 17β-Estradiol) | Estrogenic Potency (Relative to 17β-Estradiol) |

| 17alpha-Estradiol | Lower (approx. 1/3 in some studies) nih.gov | Lower (approx. 1/10 in some studies) nih.gov |

| 17beta-Estradiol | High | High |

This table is based on data from in vitro studies and may vary depending on the specific assay and cell type.

Specific Binding and Activation of Brain-Expressed ER-X

A significant finding in the study of 17alpha-estradiol is its interaction with a novel, brain-expressed estrogen receptor, termed ER-X. Research has indicated that while 17alpha-estradiol is a weaker agonist of the nuclear estrogen receptors, it binds to and activates ER-X with greater potency than 17beta-estradiol. nih.gov This suggests that 17alpha-estradiol may be the primary endogenous ligand for this specific receptor. nih.gov The discovery of ER-X and its preferential activation by 17alpha-estradiol points towards a unique physiological role for this estrogen isomer in the central nervous system, potentially mediating its neuroprotective effects. nih.gov

Non-genomic Mechanisms of Action

17alpha-estradiol can elicit rapid, non-genomic effects that are independent of nuclear receptor-mediated gene transcription. These actions are often initiated at the cell membrane and involve the activation of various intracellular signaling cascades. Studies have shown that the neuroprotective effects of 17alpha-estradiol can be independent of classical nuclear estrogen receptors, as they are not blocked by ER antagonists like ICI 182,780. wikipedia.org This suggests the involvement of membrane-associated estrogen receptors or other cell surface signaling mechanisms. These rapid responses are crucial for the observed neuroprotective capacities of the parent compound.

Modulatory Effects on Cellular Physiology

The biological actions of 17alpha-estradiol extend to the modulation of key intracellular signaling pathways that govern cell survival and function.

Influence on MAPK/ERK and Phosphatidylinositol 3-Kinase-Akt Signaling Pathways

Research has documented that 17alpha-estradiol can rapidly and persistently activate the MAPK/ERK and phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways. nih.govnih.gov These pathways are critical for cell survival, proliferation, and differentiation. The activation of these cascades by 17alpha-estradiol is a key component of its neuroprotective effects. nih.govnih.gov For instance, the activation of the PI3K/Akt pathway is known to be involved in the anti-apoptotic effects of estrogens. While direct studies on this compound are lacking, it is plausible that upon conversion to 17alpha-estradiol, it could indirectly trigger these signaling events in target cells.

Neuroprotective Capacities of the Parent Compound, 17alpha-Estradiol

A significant body of evidence supports the neuroprotective properties of 17alpha-estradiol. It has been shown to be effective in various models of neuronal injury. For example, it can attenuate cell loss induced by excessive GABAA receptor activation in the developing hippocampus. wikipedia.org Furthermore, 17alpha-estradiol has demonstrated the ability to protect neuronal cells from insults like serum deprivation, with a majority of this protection being independent of a tamoxifen-sensitive receptor mechanism. nih.gov The compound has also been shown to reduce mortality in animal models of ischemic stroke. nih.gov These neuroprotective actions are thought to be mediated through its activation of the MAPK/ERK and PI3K-Akt pathways, as well as its potent antioxidant properties. nih.gov

Table 2: Summary of Biological Activities of 17alpha-Estradiol

| Biological Effect | Key Findings |

| Receptor Interaction | Lower affinity for ERα and ERβ compared to 17β-estradiol. nih.gov |

| Higher potency for the brain-expressed ER-X. nih.gov | |

| Signaling Pathway Activation | Activates MAPK/ERK and PI3K-Akt pathways. nih.govnih.gov |

| Neuroprotection | Protects against various neuronal insults. wikipedia.orgnih.govnih.gov |

| Effects are often independent of classical estrogen receptors. wikipedia.org |

Amelioration of Oxidative Stress Reactions

The parent compound, 17alpha-estradiol, and its more potent isomer, 17beta-estradiol, have demonstrated the ability to modulate cellular oxidative stress, though the effects can be complex and tissue-dependent. Estrogens can protect against damage induced by reactive oxygen species (ROS) in various tissues. The mechanisms behind this protection are multifaceted and include the transcriptional activation of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase via estrogen receptor signaling. researchgate.net Furthermore, estrogens can influence mitochondrial function, enhancing efficiency and thereby decreasing the production of ROS. researchgate.net Studies on 17beta-estradiol have shown it can directly scavenge ROS and suppress ROS generation from activated microglia, which are immune cells in the brain. researchgate.net

However, the impact of estrogens on the redox system is not exclusively protective. In certain contexts, such as in the uterus, treatment with 17beta-estradiol has been shown to increase markers of oxidative damage, including lipid peroxidation and protein carbonylation. This suggests that the altered expression of oxidative stress response proteins caused by estrogen treatment could, over the long term, disrupt the regulation of ROS. In porcine thyroid follicular cells, 17beta-estradiol was found to stimulate components of oxidative stress, including the expression of NOX/DUOX enzymes which generate ROS, highlighting a potential pro-oxidative role in this tissue. alzdiscovery.org

Impact on Ischemic Stroke Models

Pre-clinical studies, largely focusing on 17beta-estradiol, have shown that estrogens can be neuroprotective in experimental models of ischemic stroke. wikipedia.org These studies often use ovariectomized female animals to model a post-menopausal state. wikipedia.org Evidence suggests that estrogen treatment can significantly reduce the total infarct volume following an induced stroke. foodb.ca The protective mechanisms are thought to include the modulation of the robust inflammatory response that follows a stroke, which is a key determinant of functional recovery and the extent of brain damage. wikipedia.org Specifically, 17beta-estradiol has been noted to reduce inflammation by inhibiting pro-inflammatory cytokines like IL-6, which is known to worsen ischemic stroke damage. wikipedia.org

Research has also explored novel therapeutic strategies, such as genetically modifying neural stem cells to increase their secretion of 17beta-estradiol, which was shown to enhance functional recovery and reduce lesion size when these cells were transplanted in a mouse model of stroke. ahajournals.org Despite many positive findings in animal models, some studies have reported that estrogens may augment ischemic damage, indicating that the effects can be inconsistent. researchgate.net

Neuroprotective Effects in Alzheimer's Disease Models

17alpha-estradiol has demonstrated promising neuroprotective properties in animal models of Alzheimer's disease. alzdiscovery.org A key feature of its action is the ability to lower the levels of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. drugbank.com In one study using transgenic mice, treatment with 17alpha-estradiol was more effective at reducing Aβ levels than its more potent isomer, 17beta-estradiol. drugbank.com This same study found that both estrogens significantly increased the levels of the secreted, non-amyloidogenic form of amyloid precursor protein (sAβPPα), thereby reducing the ratio of Aβ to sAβPPα, which is a measure of harmful amyloidogenic processing. drugbank.com

Beyond its effects on Aβ, 17alpha-estradiol has been shown to reduce inflammation, specifically microglial activation, and neuronal loss in the hippocampus of middle-aged Alzheimer's model mice. alzdiscovery.org Another mechanism by which estrogens may confer protection is through the regulation of insulin-degrading enzyme (IDE), an enzyme that breaks down both insulin (B600854) and Aβ. nih.govwikipedia.org Studies on 17beta-estradiol have shown it can increase the expression of IDE in the hippocampus, a brain region critical for memory. nih.govwikipedia.org

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 17alpha-Estradiol | Swedish mutant AβPP transgenic mice | Decreased Aβ levels by 38% | drugbank.com |

| 17beta-Estradiol | Swedish mutant AβPP transgenic mice | Decreased Aβ levels by 27% | drugbank.com |

| 17alpha-Estradiol | Middle-aged AD mice | Significantly reduced microglial activation and neuronal loss in the hippocampus. | alzdiscovery.org |

| 17beta-Estradiol | 3xTg-AD OVX mice | Attenuated Aβ accumulation and elevated hippocampal IDE expression. | nih.gov |

Modulation of Spatial Memory and Synaptic Plasticity

Research indicates that 17alpha-estradiol can positively influence cognitive functions related to spatial memory and the underlying synaptic plasticity. In studies involving ovariectomized rats, treatment with 17alpha-estradiol improved performance in tasks involving object and place recognition and enhanced spatial working memory. Estrogens are known to affect hippocampal-dependent memory, and their mechanisms involve modulating the structure and function of synapses. nih.gov

17alpha-estradiol has been found to promote the plasticity of synapses, for instance by enhancing the potentiation of neural pathways served by the non-deprived eye in an animal model of amblyopia. Estradiol can increase the number and size of excitatory synapses and lower the threshold for activity-dependent changes in synaptic strength. nih.gov These effects are mediated through estrogen receptors alpha (ERα) and beta (ERβ), which are present in the hippocampus. nih.gov Estradiol administration has been shown to increase the immunoreactivity for proteins involved in crucial signaling pathways for synaptic plasticity, such as phosphorylated Akt and phosphorylated TrkB, the receptor for brain-derived neurotrophic factor (BDNF). nih.gov

Anti-inflammatory and Antioxidant Mechanisms

17alpha-estradiol exhibits significant anti-inflammatory and antioxidant properties, which are believed to contribute to its beneficial effects on healthspan and lifespan in animal models. alzdiscovery.org In vitro studies have shown that 17alpha-estradiol can suppress inflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov This effect was observed in mouse embryonic fibroblast cells and was associated with a decrease in the expression of pro-inflammatory markers like Tumor Necrosis Factor-alpha (Tnf-α) and Interleukin-6 (Il-6). nih.gov

The anti-inflammatory action of 17alpha-estradiol appears to be mediated, at least in part, through estrogen receptor alpha (ERα). nih.gov A proposed mechanism involves the reduction of NFκB-p65, a key transcription factor that drives the expression of many inflammatory genes. nih.gov In studies with aged male mice, 17alpha-estradiol treatment decreased inflammatory markers in adipose tissue and circulation. alzdiscovery.org Similarly, it was found to alleviate inflammation in the skeletal muscle of mice on a high-fat diet.

| Model System | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Mouse Embryonic Fibroblasts (in vitro) | Decreased LPS-induced Tnf-α and Il-6 expression. | Requires ERα; decreases NFκB-p65 expression. | nih.gov |

| Aged Male Mice | Decreased inflammatory mediators (TNFα, IL-6, etc.) in visceral adipose tissue and circulation. | Tissue-specific effects on nutrient-sensing pathways. | alzdiscovery.org |

| Male and Female Mice on High-Fat Diet | Alleviated HFD-induced inflammatory cytokine levels in skeletal muscle. | Alterations in bioactive lipids and proteins related to lipolysis. |

Regulation of Lipid Metabolism

17alpha-estradiol has been shown to regulate lipid metabolism, contributing to its beneficial metabolic profile, particularly in male mice. frontiersin.org Treatment with 17alpha-estradiol can reduce body mass, visceral adiposity, and the accumulation of lipids in non-adipose tissues (ectopic lipid deposition) without causing a loss of lean mass. These effects are linked to alterations in the expression of genes associated with the synthesis of new fatty acids (de novo lipogenesis) and the breakdown of fatty acids (β-oxidation). frontiersin.org

The metabolic benefits of 17alpha-estradiol, including the reduction of liver mass and lipid content, appear to be dependent on estrogen receptor alpha (ERα). frontiersin.org In male mice fed a high-fat diet, the ability of 17alpha-estradiol to reduce liver steatosis and triglyceride accumulation was completely absent in mice lacking ERα. frontiersin.org In skeletal muscle, 17alpha-estradiol was found to alleviate metabolic problems caused by a high-fat diet by reducing the buildup of diacylglycerol (DAG), a type of lipid intermediate. For the metabolite this compound specifically, metabolomic databases list its involvement in lipid metabolism pathways, though detailed functional studies are lacking. foodb.ca

Interaction with Innate Immune Receptors

The interaction of estrogen metabolites with the innate immune system is an area of growing research interest. These interactions can modulate inflammatory responses and have broader physiological implications.

Toll-like Receptor 4 (TLR4) Agonism of Estrogen Glucuronides

While direct studies on this compound are limited, research on its isomer, 17beta-estradiol 3-glucuronide, provides insights into the potential immunomodulatory activities of estrogen glucuronides. Studies have shown that certain estrogen glucuronides can act as agonists for Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from gram-negative bacteria.

It is important to note that the biological activity of 17alpha-estradiol is generally considered to be weaker than that of 17beta-estradiol. wikipedia.org The estrogenic potency of 17alpha-estradiol is estimated to be about one-tenth that of 17beta-estradiol. nih.gov However, the specific TLR4 agonist activity of this compound has not been extensively characterized. Research on the more abundant 17beta-estradiol metabolites has demonstrated that both estradiol-3-glucuronide and estradiol-17-glucuronide can increase TLR4 signaling.

Implications for Mechanistic Studies of Physiological Responses

The potential for this compound to interact with TLR4 has several implications for understanding physiological and pathophysiological processes. Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. If this compound does act as a TLR4 agonist, it could contribute to inflammatory responses in various tissues. This is particularly relevant in conditions where both estrogen metabolism and inflammation are key factors.

Further research is needed to specifically investigate the interaction of this compound with TLR4 and to elucidate the downstream consequences of this interaction. Such studies would be valuable in understanding the full spectrum of activities of this endogenous metabolite.

Role in Endogenous Steroid Hormone Homeostasis

The balance of steroid hormones is crucial for normal physiological function, and the metabolism of estrogens plays a key role in maintaining this homeostasis. Glucuronidation is a major pathway for the elimination of estrogens.

Contribution to the Regulation of Unconjugated Estrogen Levels

Glucuronidation, including the formation of this compound, is a critical step in the metabolism and excretion of estrogens. By converting the less water-soluble 17alpha-estradiol into its more water-soluble glucuronide conjugate, the body facilitates its elimination through urine and bile. wikipedia.orgwikipedia.org This process is essential for preventing the accumulation of active estrogens and maintaining hormonal balance.

The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The rate of this conjugation can therefore influence the circulating levels of unconjugated, and thus biologically active, 17alpha-estradiol. Tissues that express the enzyme β-glucuronidase can reverse this process, converting the inactive glucuronide back into the active estrogen. wikipedia.orgwikipedia.org This local reactivation of estrogens can have significant physiological effects in specific tissues. wikipedia.org

Comparative Biological Activity with 17beta-Estradiol 3-Glucuronide

While both are metabolites of endogenous estrogens, this compound and 17beta-estradiol 3-glucuronide exhibit different biological profiles, largely reflecting the activities of their parent compounds. 17alpha-estradiol is a weaker estrogen compared to 17beta-estradiol. wikipedia.org

The affinity of 17alpha-estradiol for estrogen receptors is lower than that of 17beta-estradiol, which translates to a lower estrogenic potency. nih.gov Consequently, this compound is generally considered to be a less biologically active metabolite than 17beta-estradiol 3-glucuronide in terms of classical estrogenic effects.

However, the biological activity of these glucuronidated metabolites is not solely dependent on their interaction with estrogen receptors. As discussed, their potential to interact with other signaling pathways, such as TLR4, may represent a distinct area of biological activity. Further comparative studies are required to fully understand the differences in the biological effects of these two estrogen metabolites.

Advanced Methodologies for Research and Analysis of 17alpha Estradiol 3 Glucosiduronic Acid

Spectrometric and Chromatographic Techniques for Detection and Quantification

The analysis of estrogen conjugates like 17alpha-Estradiol (B195180) 3-glucosiduronic acid is challenging due to their low physiological concentrations and the presence of structurally similar, isobaric compounds. biorxiv.org Consequently, highly sensitive and specific methods are required.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of steroid conjugates. Its versatility allows for coupling with various detectors to achieve the required sensitivity and specificity.

HPLC coupled with fluorescence detection (HPLC-FLD) offers a sensitive method for quantifying estrogen glucuronides that possess native fluorescence. A sensitive and specific HPLC-fluorescence assay has been developed for the determination of estradiol-3-glucuronide and estradiol-17-glucuronide in human and rat liver microsomal incubations. nih.govcapes.gov.br This method utilizes a phenyl column and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) phosphate (B84403) buffer, achieving a run time of less than 15 minutes. nih.govcapes.gov.br The assay demonstrates good linearity and low intra- and inter-day variation, making it a reproducible method for studying the formation kinetics of these metabolites in liver microsomal preparations. nih.govcapes.gov.br

However, for some applications, direct fluorescence detection may lack the sensitivity required for biological samples, necessitating pre- or post-column derivatization with fluorescent tags like dansyl chloride to enhance the signal. mdpi.com While HPLC-FLD is a powerful tool, its sensitivity can sometimes be lower than that of mass spectrometry, and inadequate sample purification can lead to matrix effects or interference. mdpi.com

Table 1: HPLC-FLD Method for Estradiol (B170435) Glucuronides

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.govcapes.gov.br |

| Analytes | Estradiol-3-glucuronide, Estradiol-17-glucuronide | nih.govcapes.gov.br |

| Matrix | Human and Rat Liver Microsomal Incubations | nih.govcapes.gov.br |

| Column | Phenyl Column | nih.govcapes.gov.br |

| Mobile Phase | Acetonitrile and 50 mM ammonium phosphate buffer (35:65, v/v) | nih.govcapes.gov.br |

| Flow Rate | 1 ml/min | nih.govcapes.gov.br |

| Run Time | < 15 minutes | nih.govcapes.gov.br |

| Linear Range | 20-4000 pmol | nih.govcapes.gov.br |

| Intra- & Inter-day CV | <6% | nih.govcapes.gov.br |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of estrogen metabolites. This technique provides unparalleled specificity and sensitivity, allowing for the direct measurement of glucuronidated conjugates without the need for enzymatic hydrolysis. nih.gov

LC-MS/MS methods have been developed to simultaneously quantify a panel of up to 15 urinary steroid hormone glucuronides, including 17β-estradiol 3-glucuronide and 17β-estradiol 17-glucuronide. nih.gov These methods typically involve a sample workup including protein precipitation and solid-phase extraction, using internal standards to ensure accuracy. nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, further enhances metabolite profiling by providing highly accurate mass measurements, which aids in the identification of unknown metabolites and differentiation between isomers. nih.gov LC-MS/MS can achieve limits of quantification in the low pg/mL range, making it suitable for analyzing the very low concentrations of estrogens found in various biological fluids. biorxiv.orgnih.gov

Table 2: LC-MS/MS Method for Profiling Serum Estrogen Glucuronides

| Parameter | Details | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Analytes | Estrone-3-G, Estradiol-3-G, Estradiol-17-G, and other estrogen glucuronides | nih.gov |

| Matrix | Human Serum | nih.gov |

| Sample Preparation | Solid-phase and liquid-liquid extraction | nih.gov |

| Ionization Mode | Negative MRM ion mode with a turbo ionspray source | nih.gov |

| Sensitivity (LOQ) | ≥ 5 pg/mL | nih.gov |

| Accuracy | 90-111% | nih.gov |

| Reproducibility (CV) | 1.4-13.3% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for comprehensive steroid profiling. For non-volatile and polar compounds like glucuronides, analysis by GC-MS requires a chemical derivatization step to increase volatility and thermal stability. researchgate.net A common approach for analyzing total estrogen metabolite profiles involves enzymatic hydrolysis of the urine or plasma sample with β-glucuronidase to cleave the glucuronic acid moiety, followed by extraction and derivatization (e.g., trimethylsilylation) of the parent steroid. researchgate.netunito.it

GC-MS/MS methods have been optimized for the simultaneous measurement of 17α-estradiol, 17β-estradiol, and estrone (B1671321) in human serum with limits of quantitation between 13 and 21 pg/mL. researchgate.net The development of a comprehensive GC-MS method for a panel of 14 urinary estrogens, including 17α-Estradiol, allows for a detailed representation of metabolic pathways. unito.it This profiling approach is crucial for understanding the balance between different metabolic pathways, such as the 2-, 4-, and 16-hydroxylation pathways of estrogens. nih.govunito.it

Thin Layer Chromatography (TLC) for Metabolite Pattern Analysis

Thin Layer Chromatography (TLC) is a valuable planar chromatography technique for the qualitative and semi-quantitative analysis of steroids. analis.com.my It allows for the simultaneous and rapid analysis of multiple samples and is particularly useful for separating compounds with a wide range of polarities. analis.com.mynih.gov High-performance TLC (HPTLC) plates can be used to separate various estrogens, including estradiol, estrone, and estriol (B74026), using different solvent systems. nih.gov

Modern advancements have combined TLC with other detection methods. For instance, coupling TLC with Raman imaging microscopy (TLC-RIM) allows for the identification of separated estrogen preparations based on their unique Raman spectra and Rf values. mdpi.com Another innovative approach is the coupling of HPTLC with bioassays, such as the Yeast Estrogen Screen (planer-YES), for effect-directed analysis. researchgate.netresearchgate.net This allows for the detection and localization of estrogenically active compounds directly on the TLC plate, providing a profile of biological activity rather than just chemical presence. researchgate.net

In Vitro and Ex Vivo Research Models

Understanding the formation and disposition of 17alpha-Estradiol 3-glucosiduronic acid relies heavily on in vitro and ex vivo experimental systems. These models provide a controlled environment to study specific metabolic processes.

The liver is the primary site of estrogen glucuronidation. wikipedia.org Therefore, liver-based in vitro models are essential. Human and rat liver microsomes, which are subcellular fractions containing the UDP-glucuronyltransferase (UGT) enzymes responsible for glucuronidation, are widely used. nih.gov Incubating estradiol with these microsomes allows researchers to study the kinetics of estradiol-3-glucuronide and estradiol-17-glucuronide formation and to identify the specific UGT isoforms involved. nih.gov

More complex models are also employed to better mimic the physiological environment. These include:

Cultured cell lines: Liver-derived cell lines (e.g., HepG2) can be used to study the regulation of UGT expression and activity.

Primary hepatocytes: These cells, isolated directly from liver tissue, provide a model that more closely resembles the in vivo state.

Liver slices: Precision-cut liver slices maintain the tissue architecture and cell-cell interactions, offering a more integrated ex vivo system. nih.gov

Organ-on-a-chip systems: These microfluidic devices represent the cutting edge, allowing for the co-culture of different liver cell types and providing a dynamic environment to study liver function and drug metabolism with high fidelity. nih.gov

These models are invaluable for characterizing the metabolic pathways leading to the formation of this compound and for investigating how various factors might influence its production.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 17alpha-Estradiol |

| 17beta-Estradiol |

| 17β-Estradiol 3-glucuronide |

| 17β-Estradiol 17-glucuronide |

| 2-Hydroxyestradiol |

| 2-Methoxyestradiol |

| 4-Hydroxyestradiol |

| 4-Methoxyestradiol |

| Acetonitrile |

| Androstenedione |

| Cholesterol |

| Dansyl chloride |

| Estradiol |

| Estradiol benzoate |

| Estradiol valerate |

| Estriol |

| Estrone |

| Estrone 3-(β-D-glucuronide) |

| Estrone sulfate (B86663) |

| Ethinylestradiol |

| Methyltestosterone |

| Nilestriol |

| Progesterone (B1679170) |

| Testosterone |

| trans-Androsterone |

Utilization of Liver Homogenates and Microsomal Preparations

Liver homogenates and microsomal fractions are fundamental tools for investigating the hepatic metabolism of steroids, including the formation of this compound. These preparations contain the necessary enzymatic machinery, primarily UDP-glucuronosyltransferases (UGTs), responsible for the conjugation of glucuronic acid to the parent steroid.

In vitro studies using these preparations typically involve the incubation of 17α-estradiol with liver homogenates or microsomes fortified with the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). The reaction mixture is then analyzed to identify and quantify the formation of glucuronidated metabolites. For instance, research on the related compound 17β-estradiol has successfully utilized microsomes prepared from liver biopsy specimens to measure UDP-glucuronosyltransferase activity. nih.gov Methodologies often employ high-performance liquid chromatography (HPLC) for the separation and quantification of the resulting steroid glucuronides. nih.gov

Studies on human fetal liver tissue have also demonstrated the capacity of hepatic tissue to form estrogen glucuronides from estradiol, highlighting the liver's central role in estrogen metabolism. scilit.com Such experimental systems are crucial for determining the kinetics of glucuronidation, identifying the specific UGT isoforms involved, and understanding how various factors might influence the metabolic fate of 17α-estradiol.

Cell-Based Assays for Receptor Activation and Bioactivity

Cell-based assays are indispensable for assessing the biological activity of 1-Estradiol 3-glucosiduronic acid and its potential to activate estrogen receptors. These assays provide insights into the compound's estrogenicity, which is often a result of its conversion back to the active form, 17α-estradiol, by enzymes like β-glucuronidase present in target tissues. wikipedia.org

Genetically modified yeast, such as Saccharomyces cerevisiae, serve as powerful biosensors for evaluating the estrogenic potential of various compounds. nih.gov These yeast-based assays, often referred to as Yeast Estrogen Screen (YES), are engineered to express a human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase or a fluorescent protein gene) linked to an estrogen-responsive element. nih.govwikipedia.org

When an estrogenic compound binds to the hER in the yeast cell, the receptor-ligand complex activates the transcription of the reporter gene, leading to a measurable signal (e.g., a color change or fluorescence). wikipedia.org These systems are advantageous due to their simplicity, low cost, and high specificity, as they isolate the interaction with the estrogen receptor from other complex signaling pathways present in mammalian cells. nih.gov Researchers have developed enhanced yeast sensor strains to improve the detection sensitivity for estrogen-like compounds. nih.gov

Table 1: Characteristics of Selected Genetically Modified Yeast Estrogen Screening Assays

| Yeast Strain | Reporter System | Target Receptor | Reported Sensitivity (for 17β-estradiol) | Reference |

| Saccharomyces cerevisiae | β-galactosidase (lacZ) | Human ERα | EC50: 0.17 ± 0.03 nM | wikipedia.org |

| Saccharomyces cerevisiae | Enhanced Green Fluorescent Protein (EGFP) | Human ER | LOD: 5 ng/L | wikipedia.org |

| Arxula adeninivorans | Fluorescent Protein | Human ER | Detection Threshold: 7.5 pg | wikipedia.org |

EC50: Half-maximal effective concentration; LOD: Limit of Detection.

The human breast cancer cell line, MCF-7, which expresses endogenous estrogen receptors (primarily ERα), is a widely used mammalian model to study the effects of estrogens. These cells are used to investigate responses such as cell proliferation, gene expression, and the activation of signaling pathways upon exposure to estrogenic compounds.

Studies have shown that the proliferative response of MCF-7 cells to 17β-estradiol can be dependent on the activation of other signaling pathways, such as the one involving the IGF type I receptor. Furthermore, research indicates that 17β-estradiol can rapidly enhance glucose uptake in MCF-7 cells through the PI3K/Akt signaling pathway, leading to the translocation of the GLUT4 glucose transporter. While direct studies on this compound in these cells are less common, MCF-7 cells provide a relevant system to assess its bioactivity, particularly its potential to be deconjugated to 17α-estradiol and subsequently elicit an estrogenic response.

Animal Models for Mechanistic Metabolic Investigations

Animal models, particularly rodents, are crucial for in vivo investigations into the metabolism and physiological effects of 17α-estradiol and its conjugates. These models allow for the study of complex interactions between different organs and systems that cannot be replicated in vitro.

Computational and In Silico Approaches

Computational methods offer a powerful and efficient means to predict and analyze the interactions of steroid molecules with their biological targets, complementing experimental approaches.

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as 17α-estradiol binding to an estrogen receptor. This method calculates the binding affinity, represented as binding energy, to estimate the strength of the interaction.

Docking studies have been extensively used to analyze the interaction of various estrogens and xenoestrogens with estrogen receptors (ERα and ERβ). These analyses reveal key amino acid residues within the receptor's binding pocket that form hydrogen bonds and hydrophobic interactions with the ligand. For example, studies with 17β-estradiol have identified crucial interactions with amino acid residues such as GLU353 and LEU387 in the ERα binding site. While direct docking studies of this compound are not as prevalent, this methodology can be applied to predict its binding affinity. It is generally expected that the large, polar glucuronic acid moiety would significantly reduce the binding affinity for the hydrophobic ligand-binding pocket of the nuclear estrogen receptor compared to the parent compound, 17α-estradiol.

Predictive Modeling of Biological Activities

Predictive modeling has emerged as a crucial tool in toxicology and pharmacology for forecasting the biological activities of chemical compounds, including metabolites like this compound. These computational methods, particularly machine learning and deep learning, leverage large datasets to build models that can predict biological interactions, such as estrogen receptor (ER) binding and activation, based solely on a compound's molecular structure. nih.govacs.orgtoxstrategies.com This approach is instrumental for prioritizing chemicals for further testing and for understanding the potential biological impact of metabolites. nih.gov

The development of these predictive models typically involves several key steps. First, a comprehensive dataset is assembled, containing chemical structures and their corresponding known biological activities (e.g., active or inactive in an estrogen receptor binding assay). mdpi.com Various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are then calculated. nih.gov These descriptors, along with the activity data, are used to train machine learning algorithms. mdpi.comnih.gov Algorithms such as Bayesian models, multitask neural networks, and Linear Discriminant Analysis (LDA) are employed to learn the relationship between chemical structure and biological effect. nih.govmdpi.comnih.gov

The performance of these models is rigorously evaluated using techniques like five-fold cross-validation and by testing them against external datasets of compounds not used in the initial training. nih.govnih.gov For instance, models developed for estrogenic activity have been validated using data from the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP). nih.gov The goal is to create models that can accurately predict the activity of novel or less-studied compounds, thereby reducing the reliance on extensive in vitro and in vivo testing. nih.govacs.org While specific predictive models for this compound are not extensively detailed in the literature, the established frameworks for other estrogens and their metabolites provide a clear blueprint for how its biological activities, such as its interaction with estrogen receptors or its potential as a substrate for transporters, could be computationally predicted.

Table 1: Predictive Modeling Approaches for Estrogenic Compounds

| Modeling Approach | Chemical Descriptors | Application Example | Key Findings |

|---|---|---|---|

| Machine and Deep Learning | Binary Fingerprints (e.g., ECFP, FCFP) | Predicting activity in 18 different estrogen receptor (ERα and ERβ) assays for over 7,500 compounds. nih.gov | Multitask neural networks showed advantages for mechanistically related endpoints. Consensus models provided the most reliable predictions. nih.gov |

| Bayesian Machine Learning | Multiple data types | Prioritizing chemicals for endocrine disruption testing based on the EPA's ER agonist pathway model. nih.govtoxstrategies.com | Machine learning models can prospectively predict estrogenic activity from molecular structure alone and performed comparably or better than previous mathematical models requiring in vitro data. nih.govacs.orgtoxstrategies.com |

| Linear Discriminant Analysis (LDA) | Molecular descriptors | Predicting the activity of gut microbiota metabolites towards estrogen receptor alpha (ERα). mdpi.com | LDA was identified as a highly effective algorithm for predicting the ERα activity of metabolites, crucial for assessing food safety and functionality. mdpi.com |

Homology Modeling of UGT Enzymes

Understanding the interaction between 17alpha-estradiol and the enzymes that metabolize it is fundamental to its biological profile. The primary enzymes responsible for conjugating 17alpha-estradiol to form this compound are the UDP-glucuronosyltransferases (UGTs). researchgate.net Due to the inherent difficulties in crystallizing membrane-bound proteins, no complete three-dimensional structures for human UGTs have been solved. nih.govacs.org To overcome this limitation, researchers rely on homology modeling, a computational technique used to predict the protein's structure based on its amino acid sequence and the known experimental structures of homologous proteins, often from plants or bacteria. nih.govacs.org

The process of homology modeling involves identifying a suitable template structure, aligning the target UGT sequence with the template, building the model, and then refining and validating it. acs.org These models provide invaluable insights into the active site, substrate binding pockets, and the specific amino acid residues that determine substrate specificity and regioselectivity. nih.govnih.gov For example, a homology model of UGT2B7, an enzyme known to glucuronidate steroids, revealed a cluster of hydrophobic amino acid residues on the protein surface that are likely involved in protein-protein interactions. nih.gov Similarly, a model of UGT1A6 was created to explore its interactions with substrates in the presence of the cosubstrate UDP-glucuronic acid (UDPGA). acs.org

Several human UGT isoforms have been shown to catalyze the glucuronidation of 17alpha-estradiol. researchgate.net Studies using recombinant human UGTs have demonstrated that enzymes from both the UGT1A and UGT2B subfamilies can conjugate this steroid, with marked differences in regioselectivity (i.e., whether conjugation occurs at the 3-OH or 17-OH position) and efficiency. researchgate.net UGTs such as UGT1A1, UGT1A3, and UGT1A10 primarily target the 3-OH position, which is the reaction that produces this compound. researchgate.net In contrast, enzymes like UGT2B4 and UGT2B7 exclusively conjugate the 17-OH position. researchgate.net Homology models of these specific UGTs are critical for rationalizing these observed differences in selectivity and for predicting how other related steroids might be metabolized.

Table 2: Glucuronidation of 17alpha-Estradiol by Human UGT Isoforms

| UGT Isoform | Substrate | Site of Glucuronidation | Selectivity Notes | Reference |

|---|---|---|---|---|

| UGT1A1 | 17alpha-Estradiol | 3-OH | Mainly conjugates at the 3-OH position. | researchgate.net |

| UGT1A3 | 17alpha-Estradiol | 3-OH | Mainly conjugates at the 3-OH position. | researchgate.net |

| UGT1A4 | 17alpha-Estradiol | 17-OH | Low activity, but uniquely directed to the 17-OH position. | researchgate.net |

| UGT1A7 | 17alpha-Estradiol | 3-OH | Conjugates at the 3-OH position. | researchgate.net |

| UGT1A8 | 17alpha-Estradiol | 3-OH | Conjugates at the 3-OH position. | researchgate.net |

| UGT1A10 | 17alpha-Estradiol | 3-OH | High activity, conjugates at the 3-OH position. | researchgate.net |

| UGT2B4 | 17alpha-Estradiol | 17-OH | Highly stereoselective; exclusively conjugates 17alpha-estradiol at the 17-OH position. | researchgate.net |

| UGT2B7 | 17alpha-Estradiol | 17-OH | Glucuronidates at the 17-OH position with high affinity. | researchgate.net |

| UGT2B15 | 17alpha-Estradiol | 3-OH | Strong preference for conjugating 17alpha-estradiol at the 3-OH position. | researchgate.net |

| UGT2A1/2A2 | 17alpha-Estradiol | Both 3-OH and 17-OH | Glucuronidates at both hydroxyl groups. | researchgate.net |

Comparative and Evolutionary Perspectives on 17alpha Estradiol 3 Glucosiduronic Acid Metabolism

Species-Specific Differences in Steroid Glucuronidation Profiles

Glucuronidation is a major pathway for the metabolism and subsequent elimination of both endogenous and exogenous compounds. The profiles of steroid glucuronidation, including that of 17alpha-estradiol (B195180), exhibit remarkable diversity among species.

Variations Across Mammalian Species (e.g., Human, Chimpanzee, Monkey, Rabbit, Bovine)

In humans , 17alpha-estradiol is extensively conjugated, with only very small amounts of the free steroid found in serum after administration. researchgate.net The primary conjugation reaction is glucuronidation, which occurs in the liver and facilitates excretion via the kidneys. foodb.ca Several human UGT enzymes are capable of glucuronidating 17alpha-estradiol (also known as epiestradiol). UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A10 primarily conjugate the 3-hydroxyl (OH) group, leading to the formation of 17alpha-estradiol 3-glucosiduronic acid. researchgate.netnih.gov In contrast, UGT2B4, UGT2B7, and UGT2B17 are highly specific for the 17-OH group, while UGT2B15 shows a preference for the 3-OH position of epiestradiol. researchgate.netnih.gov Human liver microsomes predominantly produce epiestradiol 17-O-glucuronide. researchgate.netnih.gov

Studies in rhesus monkeys indicate that, similar to humans, 17alpha-estradiol undergoes significant metabolism. nih.gov Research on male rhesus macaques treated with 17alpha-estradiol showed evidence of feminization, suggesting that at higher doses, the conjugation enzymes may become saturated, leading to higher levels of the more biologically active unconjugated form. researchgate.net This highlights the critical role of efficient glucuronidation in modulating the hormonal activity of 17alpha-estradiol in primates. researchgate.net

In rabbits , early research identified that after administration of estrone (B1671321) benzoate, a double glycoside of 17alpha-estradiol is excreted in the urine, which was identified as 17alpha-estradiol-3-β-D-glucuronide-17-β-D-N. researchgate.net This indicates that in rabbits, both the 3- and 17-positions of 17alpha-estradiol can undergo conjugation. Studies on rabbit uterine tissue also show that 17alpha-estradiol has a lower binding affinity for estrogen receptors compared to 17beta-estradiol, underscoring the importance of its metabolic clearance. nih.gov

In bovine species, 17alpha-estradiol is a known metabolite of 17beta-estradiol. nih.gov Analysis of bovine serum has established methods for quantifying both 17alpha- and 17beta-estradiol. ebi.ac.ukresearchgate.net Cattle are known to excrete significant amounts of 17alpha-estradiol, along with its sulfated and glucuronidated conjugates. researchgate.net One study on bovine edible tissues did not detect any sulfate (B86663) conjugated forms of estradiol (B170435) at the method's detection level, but did identify estradiol 3-glucuronide, suggesting glucuronidation is a key metabolic pathway. nih.gov

While direct studies on chimpanzees focusing specifically on this compound are limited, the close evolutionary relationship with humans suggests similar metabolic pathways. The similarity in steroidogenesis between humans and other primates like the cynomolgus monkey supports the idea of comparable glucuronidation patterns. nih.gov

| Species | Key Findings on 17alpha-Estradiol Glucuronidation | Primary Conjugation Site(s) | Relevant UGT Enzymes (if identified) |

|---|---|---|---|

| Human | Extensive conjugation with minimal free steroid in circulation. researchgate.net | Primarily 3-OH and 17-OH. researchgate.netnih.gov | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10 (3-OH); UGT2B4, UGT2B7, UGT2B17 (17-OH); UGT2B15 (3-OH preference). researchgate.netnih.gov |

| Rhesus Monkey | Significant metabolism; enzyme saturation at high doses can lead to feminizing effects. researchgate.netnih.gov | Not explicitly detailed for 17alpha-estradiol, but extensive conjugation is evident. | Not specified for 17alpha-estradiol. |

| Rabbit | Excretion of a double glycoside (glucuronide and another sugar moiety) has been reported. researchgate.net | 3-OH and 17-OH. researchgate.net | Not specified. |

| Bovine | A significant metabolite of 17beta-estradiol; glucuronidated forms are excreted. nih.govresearchgate.net | 3-OH glucuronide identified. nih.gov | Not specified. |

Glucuronidation in Teleost Fish Species

Teleost fish are known to be sensitive to estrogens and possess metabolic pathways to handle these compounds. nih.govmdpi.com While specific data on this compound is less common, studies on estrogen metabolism in fish provide valuable context. Fish are exposed to estrogens in the aquatic environment, and their ability to metabolize these compounds is crucial for maintaining endocrine health. nih.gov

In vitro studies with the teleost medaka (Oryzias latipes) have shown that 17alpha-estradiol is estrogenic, though less potent than 17beta-estradiol. ebi.ac.uk This suggests that fish possess the necessary receptors and metabolic machinery to interact with and process 17alpha-estradiol. It is proposed that fish may be more susceptible to 17alpha-estradiol than mammals. ebi.ac.uk The expression of genes related to estrogen metabolism, likely including UGTs, is modulated by exposure to estrogens. nih.gov The presence of estrogen receptors in various tissues indicates that the bioavailability of estrogens, controlled in part by glucuronidation, is critical for normal physiological function. capes.gov.brnih.gov

Genetic Polymorphisms of UGT Enzymes and Their Metabolic Consequences

The genes encoding UGT enzymes are highly polymorphic, and these genetic variations can lead to significant inter-individual differences in the rate and extent of glucuronidation. altex.org Polymorphisms that alter the function of UGT enzymes can affect the clearance of steroid hormones, thereby influencing an individual's exposure to their biological effects.

For example, a study on human UGTs demonstrated that several isoforms have distinct activities towards 17alpha-estradiol. researchgate.netnih.gov Genetic variants in these UGTs, such as UGT1A1, UGT1A4, and UGT2B7, could foreseeably alter the efficiency of 17alpha-estradiol glucuronidation at either the 3-OH or 17-OH position. A variant in the UGT1A4 gene, for instance, has been shown to affect the glucuronidation of 17alpha-estradiol at the 17-position. genecards.org Similarly, UGT1A9 is involved in the glucuronidation of estrogens, and its expression can vary significantly among individuals due to genetic factors. genecards.org While not directly studying 17alpha-estradiol, research on other steroids has shown that polymorphisms in UGT1A and UGT2B genes can be risk factors for hormone-dependent diseases due to altered hormone clearance.

| UGT Isoform | Primary Conjugation Site on 17alpha-Estradiol | Known or Potential Impact of Genetic Polymorphisms |

|---|---|---|

| UGT1A1 | 3-OH | Polymorphisms are known to affect enzyme activity and could alter the clearance of 17alpha-estradiol. |

| UGT1A3 | 3-OH | Functional polymorphisms exist and may influence glucuronidation rates. |

| UGT1A4 | 17-OH (low activity) | Variants are known to impact substrate specificity and activity. genecards.org |

| UGT1A8 | 3-OH | Polymorphisms could lead to variable intestinal metabolism of 17alpha-estradiol. |

| UGT1A10 | 3-OH | Genetic variations may alter the high-affinity glucuronidation of 17alpha-estradiol in extrahepatic tissues. |

| UGT2B7 | 17-OH | Common polymorphisms can affect the rate of steroid metabolism. |

| UGT2B15 | 3-OH | Genetic variants are associated with differences in androgen glucuronidation and could similarly affect 17alpha-estradiol. |

Comparative Analysis of this compound with Other Steroid Conjugates (e.g., Sulfates)

Steroids are also commonly conjugated with sulfate. The choice between glucuronidation and sulfation can have significant consequences for the transport, bioavailability, and excretion of the steroid.

Differential Roles in Transport and Bioavailability

Both glucuronide and sulfate conjugates are more water-soluble than the parent steroid, which limits their passive diffusion across cell membranes. nih.gov Their transport into and out of cells is therefore reliant on specific transporter proteins.

This compound , being a glucuronide, is generally considered an inactive metabolite destined for excretion. The large, hydrophilic glucuronic acid moiety facilitates its elimination. In contrast, steroid sulfates can sometimes act as a circulating reservoir for the parent steroid. nih.gov Sulfatase enzymes present in various tissues can cleave the sulfate group, releasing the active steroid locally. This gives steroid sulfates a potential role in intracrine (within the cell) signaling that is less common for glucuronides, as glucuronidation is often considered an irreversible step in detoxification and elimination.

The transport of steroid conjugates across cell membranes is mediated by families of transporters such as Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs). While both glucuronides and sulfates are substrates for these transporters, there can be differences in affinity and transport rates, which influences their tissue distribution and ultimate fate.

Pathways of Excretion via Urine and Bile

The increased water solubility of both glucuronide and sulfate conjugates facilitates their excretion from the body through urine and bile. Generally, smaller conjugates tend to be excreted via the kidneys into the urine, while larger conjugates are more likely to be actively transported into the bile by hepatocytes for elimination in the feces.

Studies on the synthetic estrogen, 17alpha-ethynylestradiol, show that both glucuronide and sulfate conjugates are excreted in both urine and bile in humans. researchgate.netnih.gov Biliary excretion of estrogen conjugates is a significant pathway, and these conjugates can undergo enterohepatic recirculation, where they are deconjugated by gut bacteria and the parent steroid is reabsorbed. nih.gov This can prolong the half-life of the steroid in the body. The balance between urinary and biliary excretion can vary between species and is influenced by the specific transporters expressed in the liver and kidney.

Future Directions in 17alpha Estradiol 3 Glucosiduronic Acid Research

Deeper Elucidation of Non-Classical Biological Activities and Receptor Interactions

Traditionally considered a biologically inactive metabolite destined for elimination, future research on 17alpha-estradiol (B195180) 3-glucosiduronic acid is shifting towards uncovering potential non-classical biological roles. nih.gov A primary focus will be its interaction with receptors beyond the classical nuclear estrogen receptors. For instance, studies suggest that other estrogen glucuronides can act as agonists for the G protein-coupled estrogen receptor (GPER), a membrane receptor that mediates rapid, non-genomic estrogenic effects. wikipedia.org Future investigations will likely explore whether 17alpha-estradiol 3-glucosiduronic acid shares this capability, potentially implicating it in novel signaling pathways.

Another emerging area of interest is the potential for this conjugate to serve as a precursor, which can be deconjugated back to the active 17alpha-estradiol in specific tissues. wikipedia.orgwikipedia.org This would position it as a pro-hormone, capable of local modulation of estrogenic activity in tissues that express deconjugating enzymes like β-glucuronidase. wikipedia.orgwikipedia.org Research has also indicated that certain estrogen glucuronides may interact with other receptor systems, such as the Toll-like receptor 4 (TLR4) complex, which is involved in innate immunity. nih.gov In silico and in vitro studies have shown that estradiol (B170435) and its glucuronidated metabolites can dock with components of the TLR4 receptor, with some metabolites acting as agonists. nih.gov Future studies will need to clarify if this compound has similar effects, which could link it to inflammatory processes.

Advanced Investigations into Gut Microbiome-Host Interactions in Estrogen Conjugate Dynamics

The gut microbiome is a critical regulator of estrogen metabolism through the enterohepatic circulation. researchgate.netoup.com Estrogen conjugates, including this compound, are excreted from the liver into the gut via bile. oup.commdpi.com In the intestine, bacteria possessing β-glucuronidase enzymes can deconjugate these metabolites, releasing the active estrogen for reabsorption into the bloodstream. researchgate.netnih.gov This collection of gut microbes and their genes capable of metabolizing estrogens is termed the "estrobolome". oup.comnih.gov

Future research will focus on identifying the specific bacterial species, such as Clostridium, Escherichia, and Bacteroides, and the particular β-glucuronidase enzymes that are most efficient at deconjugating this compound. mdpi.com Understanding this specificity is crucial, as alterations in the gut microbiome's composition and activity (dysbiosis) can significantly impact systemic estrogen levels. mdpi.com A reduction in β-glucuronidase-producing microbes could lead to lower circulating estrogen, while an overabundance could increase estrogen recirculation. mdpi.com Advanced metagenomic and metabolomic analyses will be key to linking specific microbial profiles to the dynamics of estrogen conjugates, potentially revealing how factors like diet and antibiotics influence hormonal balance and estrogen-related health conditions. oup.commdpi.com

Integrative Omics Approaches for Comprehensive Metabolic Profiling

To achieve a holistic view of the lifecycle and impact of this compound, researchers are turning to integrative omics approaches. nih.govnih.gov This strategy combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a comprehensive model of estrogen metabolism. nih.govmdpi.com